molecular formula C16H16ClN3O3S B4881080 N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide

N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide

货号 B4881080
分子量: 365.8 g/mol
InChI 键: DDJUHCYDEZCCGX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) protein. BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune diseases.

作用机制

N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide inhibits BTK by binding to its active site, preventing its phosphorylation and downstream signaling. BTK is a crucial component of the BCR signaling pathway, which is essential for B-cell survival and proliferation. Inhibition of BTK leads to a decrease in B-cell activation and proliferation, as well as an increase in apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, with minimal toxicity to normal cells. This compound has also demonstrated efficacy in preclinical models of autoimmune diseases, with a reduction in disease severity and inflammation. However, further studies are needed to determine the long-term effects of this compound on normal B-cell function and immune system homeostasis.

实验室实验的优点和局限性

N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its ability to inhibit BCR signaling in both normal and malignant B-cells. However, this compound has some limitations, such as its poor solubility in aqueous solutions and its potential for off-target effects on other kinases.

未来方向

Future research on N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide could focus on several areas, including:
1. Clinical trials to evaluate the safety and efficacy of this compound in patients with B-cell malignancies and autoimmune diseases.
2. Studies to investigate the long-term effects of this compound on normal B-cell function and immune system homeostasis.
3. Development of more potent and selective BTK inhibitors based on the structure of this compound.
4. Investigation of the potential of this compound in combination with other targeted therapies or immunotherapies for the treatment of B-cell malignancies and autoimmune diseases.
5. Studies to elucidate the mechanisms of resistance to BTK inhibitors, including this compound, and the development of strategies to overcome resistance.
In conclusion, this compound is a promising small molecule inhibitor that targets BTK and has shown efficacy in preclinical models of B-cell malignancies and autoimmune diseases. Further research is needed to evaluate the safety and efficacy of this compound in clinical trials and to investigate its potential in combination with other therapies.

合成方法

The synthesis of N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide involves several steps, starting with the reaction of 3-chloro-4-(4-morpholinyl)aniline with carbon disulfide to form the corresponding isothiocyanate. This intermediate is then reacted with 2-furoic acid to yield this compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product.

科学研究应用

N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In these studies, this compound has been shown to inhibit BCR signaling and induce apoptosis in B-cells, leading to tumor growth inhibition. This compound has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.

属性

IUPAC Name

N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c17-12-10-11(3-4-13(12)20-5-8-22-9-6-20)18-16(24)19-15(21)14-2-1-7-23-14/h1-4,7,10H,5-6,8-9H2,(H2,18,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJUHCYDEZCCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。